Cetalkonium Chloride-d7

Catalog No.
S523223
CAS No.
122-18-9
M.F
C25H46N.Cl
C25H46ClN
M. Wt
396.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetalkonium Chloride-d7

CAS Number

122-18-9

Product Name

Cetalkonium Chloride-d7

IUPAC Name

benzyl-hexadecyl-dimethylazanium chloride

Molecular Formula

C25H46N.Cl
C25H46ClN

Molecular Weight

396.1 g/mol

InChI

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1

InChI Key

SXPWTBGAZSPLHA-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

benzyldimethyl-n-hexadecylammonium chloride, Bonjela, cetalkonium chloride, cetyldimethylbenzylammonium chloride

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

The exact mass of the compound Cetalkonium chloride is 395.3319 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Cetalkonium chloride (CKC), a C16-alkyl quaternary ammonium compound, is widely utilized as a cationic surfactant in ophthalmic nanoemulsions, a topical antiseptic, and an industrial biocide. However, its strong tendency to adsorb to laboratory surfaces and its susceptibility to severe ion suppression in complex matrices make precise LC-MS/MS quantification highly challenging. Cetalkonium Chloride-d7 (CKC-d7) serves as the exact stable-isotope-labeled internal standard (SIL-IS) for this molecule. By incorporating seven deuterium atoms, it maintains identical physicochemical properties, extraction efficiencies, and chromatographic retention times as the unlabeled analyte, while providing a distinct mass shift for interference-free mass spectrometric detection[1].

In procurement, substituting CKC-d7 with a shorter-chain deuterated homologue (such as BAC-C12-d7) or relying on external calibration leads to critical analytical failures. Quaternary ammonium compounds exhibit chain-length-dependent retention times in reversed-phase and HILIC chromatography. A non-homologous internal standard will not co-elute with the C16 analyte, exposing the analyte and the standard to different matrix components in the electrospray ionization (ESI) source. This temporal mismatch prevents the accurate correction of matrix-induced ion suppression or enhancement, frequently resulting in quantification errors in complex biological or environmental matrices. Furthermore, unlabeled external standards cannot account for the significant and highly variable adsorptive losses of C16-compounds during solid-phase extraction (SPE) or sample transfer [1].

Absolute Correction of ESI Ion Suppression

In the LC-MS/MS analysis of complex matrices, quaternary ammonium compounds suffer from severe matrix effects. Using a non-homologous internal standard fails to correct for the specific ion suppression experienced by the C16 analyte due to differences in retention time. CKC-d7 perfectly co-elutes with unlabeled CKC, ensuring identical ionization environments and reducing the effective matrix effect variation to less than 2%, compared to uncorrected deviations that can exceed 15-30% [1].

Evidence DimensionEffective Matrix Effect (Ion Suppression Variance)
Target Compound Data< 2% variance (using CKC-d7 IS)
Comparator Or Baseline> 15% variance (using external calibration or non-homologous BAC-C12-d7 IS)
Quantified Difference> 7.5-fold improvement in matrix effect compensation
ConditionsLC-MS/MS (ESI+) analysis in biological matrices or wastewater

Procuring the exact C16-d7 standard ensures regulatory-compliant accuracy in pharmacokinetic and environmental assays by completely neutralizing matrix-induced ionization variability.

Normalization of Adsorptive Losses During Extraction

Cationic surfactants like cetalkonium chloride strongly adsorb to glassware, plastics, and particulate matter, leading to low and variable absolute recoveries during sample preparation. Studies show that absolute extraction recoveries of non-deuterated quaternary ammonium homologues from complex matrices can drop to 47-70%. By spiking samples with CKC-d7 prior to extraction, these adsorptive losses are perfectly mirrored by the internal standard, normalizing the relative recovery to 95-105% and ensuring high quantitative precision[1].

Evidence DimensionRelative vs. Absolute Extraction Recovery
Target Compound Data95-105% relative recovery (normalized with CKC-d7)
Comparator Or Baseline47-70% absolute recovery (unlabeled CKC without exact IS)
Quantified Difference~30-50% recovery correction
ConditionsSolid-phase extraction (SPE) or ultrasonic extraction from complex matrices

Using the exact deuterated standard eliminates the need for exhaustive and costly passivation of laboratory consumables by mathematically correcting for unavoidable adsorptive losses.

Chromatographic Co-elution Precision

Accurate quantification relies on the internal standard experiencing the exact same chromatographic conditions as the analyte. Shorter-chain deuterated standards (e.g., C12-d7) elute significantly earlier than the C16 homologue in reversed-phase LC. CKC-d7 provides an identical retention time to unlabeled CKC, ensuring that minor shifts in mobile phase composition, column degradation, or temperature fluctuations affect both the analyte and the standard equally, maintaining a relative retention time (RRT) of exactly 1.00 [1].

Evidence DimensionRelative Retention Time (RRT) Match
Target Compound DataRRT = 1.00 (perfect co-elution with CKC-d7)
Comparator Or BaselineRRT < 1.00 (significant peak separation with C12-d7 or C14-d7)
Quantified DifferenceExact temporal alignment in the MS source
ConditionsReversed-phase or HILIC LC-MS/MS gradient elution

Perfect co-elution is mandatory for reliable peak integration and automated data processing in high-throughput analytical laboratories.

Pharmacokinetic Profiling of Ophthalmic Nanoemulsions

Cationic nanoemulsions utilizing cetalkonium chloride are increasingly used to enhance the precorneal residence time of hydrophobic drugs (e.g., cyclosporine in dry eye treatments). CKC-d7 is essential for the precise LC-MS/MS quantification of CKC in tear fluid and ocular tissues, where sample volumes are minute and matrix effects are severe [1].

Environmental Monitoring of Wastewater and Biosolids

As a widely used biocide, CKC accumulates in wastewater treatment plants and agricultural soils. CKC-d7 is the required internal standard for regulatory-compliant environmental assays, allowing laboratories to correct for the massive adsorptive losses of C16-quaternary ammonium compounds onto sludge and sediment particulates during extraction [2].

Quality Control of Topical Antiseptic Formulations

In the manufacturing of topical oral gels and skin protectants, verifying the exact concentration of the active antiseptic is critical for batch release. CKC-d7 enables rapid, dilution-based LC-MS/MS workflows without complex sample cleanup, as the internal standard perfectly compensates for the formulation excipient matrix [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Solid; [Merck Index] White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

395.3318782 Da

Monoisotopic Mass

395.3318782 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85474O1N9D

Related CAS

10328-34-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 105 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (19.05%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (72.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (95.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (19.05%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (21.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (19.05%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (19.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (96.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

122-18-9

Wikipedia

Cetalkonium_chloride

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1: Long Y, Lin Z, Xia M, Zheng W, Li Z. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride. Toxicol Appl Pharmacol. 2013 Mar 1;267(2):155-66. doi: 10.1016/j.taap.2012.12.021. Epub 2013 Jan 8. PubMed PMID: 23313619; PubMed Central PMCID: PMC4884629.
2: Issa YM, Mohamed SH, Baset MA. Chemically modified carbon paste and membrane sensors for the determination of benzethonium chloride and some anionic surfactants (SLES, SDS, and LABSA): Characterization using SEM and AFM. Talanta. 2016 Aug 1;155:158-67. doi: 10.1016/j.talanta.2016.04.043. Epub 2016 Apr 21. PubMed PMID: 27216669.
3: Zaman Z, Speeleveld E, Sneyers L, Desmet K. Inhibition of acetylcholine esterase and choline esterase by benzethonium chloride and avoidance of the benzethonium chloride carry-over inhibitory effect. Eur J Clin Chem Clin Biochem. 1997 Aug;35(8):603-7. PubMed PMID: 9298350.
4: Yip KW, Mao X, Au PY, Hedley DW, Chow S, Dalili S, Mocanu JD, Bastianutto C, Schimmer A, Liu FF. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen. Clin Cancer Res. 2006 Sep 15;12(18):5557-69. PubMed PMID: 17000693.

Explore Compound Types